molecular formula C14H17BFNO2 B13472438 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B13472438
M. Wt: 261.10 g/mol
InChI Key: VRAWURSCXIEVPG-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a fluorine atom, a methyl group, and a benzonitrile moiety, along with a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 6-fluoro-2-methylbenzonitrile using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.

    Bases: Potassium acetate, sodium hydroxide for various reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Phenols: Formed through oxidation of the boronic ester group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The presence of the fluorine atom and the dioxaborolane ring enhances its reactivity and stability, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both a fluorine atom and a boronic ester group allows for versatile applications in various fields, making it a valuable compound in synthetic chemistry and beyond.

Properties

Molecular Formula

C14H17BFNO2

Molecular Weight

261.10 g/mol

IUPAC Name

6-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C14H17BFNO2/c1-9-10(8-17)12(16)7-6-11(9)15-18-13(2,3)14(4,5)19-15/h6-7H,1-5H3

InChI Key

VRAWURSCXIEVPG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C#N)C

Origin of Product

United States

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